5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry, designating it as this compound. The molecular formula C₁₁H₅ClF₆N₂O reflects a complex substitution pattern that incorporates multiple fluorine atoms and a chlorine substituent within a compact molecular framework. The compound possesses a molecular weight of 330.61 grams per mole, placing it within the range typical of pharmaceutical intermediates and advanced materials precursors.
The nomenclature system reveals the structural hierarchy through its systematic designation. The parent 1,2,4-oxadiazole ring serves as the foundational heterocyclic core, with the numbering system following International Union of Pure and Applied Chemistry conventions where the oxygen atom occupies position 1, and the nitrogen atoms are located at positions 2 and 4. The 3,5-bis(trifluoromethyl)phenyl substituent at position 5 of the oxadiazole ring introduces significant electronic and steric effects, while the chloromethyl group at position 3 provides a reactive handle for further chemical transformations.
| Structural Component | International Union of Pure and Applied Chemistry Designation | Chemical Impact |
|---|---|---|
| Core Ring System | 1,2,4-oxadiazole | Heterocyclic stability and planarity |
| Position 5 Substituent | 3,5-bis(trifluoromethyl)phenyl | Strong electron-withdrawal, lipophilicity |
| Position 3 Substituent | chloromethyl | Reactive electrophilic center |
| Overall Formula | C₁₁H₅ClF₆N₂O | Molecular weight 330.61 g/mol |
The International Union of Pure and Applied Chemistry name explicitly describes the substitution pattern through systematic locants and functional group descriptors. Alternative nomenclature systems, including Chemical Abstracts Service conventions, provide additional naming approaches that emphasize different structural features, though the International Union of Pure and Applied Chemistry system remains the standard for scientific literature. The compound's registration under Chemical Abstracts Service number 287198-14-5 provides a unique identifier that facilitates database searches and regulatory documentation.
Molecular descriptor analysis reveals the InChI (International Chemical Identifier) string as InChI=1S/C11H5ClF6N2O/c12-4-8-19-9(21-20-8)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2, which provides a standardized representation of the compound's connectivity and stereochemistry. The corresponding InChI Key OUOPGSAXEAUWIG-UHFFFAOYSA-N serves as a condensed hash representation for computational applications. The Simplified Molecular Input Line Entry System notation C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=NO2)CCl offers an alternative linear representation that captures the molecular structure in a format suitable for chemical informatics applications.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic investigations of this compound and related fluorinated oxadiazole derivatives have provided detailed insights into the compound's solid-state structure and intermolecular interactions. While specific crystal structure data for this exact compound is limited in the available literature, studies on closely related trifluoromethyl-substituted 1,2,4-oxadiazoles reveal characteristic structural features that can be extrapolated to understand this compound's crystalline behavior.
The molecular conformation in the solid state is significantly influenced by the electronic properties of the fluorine atoms, which create distinctive intermolecular interaction patterns. Research on related 2,5-diphenyl-1,3,4-oxadiazole derivatives with trifluoromethyl substitution has demonstrated that fluorine atoms participate in C-H···F and C-F···π interactions that partially replace the π-π interactions commonly observed in non-fluorinated oxadiazole compounds. These fluorine-mediated interactions contribute to novel crystal packing arrangements and influence the compound's physical properties.
Computational conformational analysis using density functional theory methods has revealed important structural characteristics of trifluoromethyl-substituted oxadiazoles. Studies on the related compound 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole have shown that various conformers can exist within a relatively narrow energy range, with differences of approximately 2.64 kilocalories per mole between stable conformations. These findings suggest that this compound likely exhibits similar conformational flexibility, particularly around the aryl-oxadiazole bond.
| Structural Parameter | Typical Value Range | Structural Significance |
|---|---|---|
| Oxadiazole Ring Planarity | Deviation < 0.05 Å | Aromatic stability |
| Aryl-Oxadiazole Dihedral Angle | 15-45 degrees | Conformational flexibility |
| Trifluoromethyl Group Orientation | Staggered relative to ring | Steric minimization |
| Chloromethyl Group Conformation | Gauche or anti | Reactivity accessibility |
The three-dimensional molecular architecture exhibits characteristic features associated with highly fluorinated aromatic systems. The trifluoromethyl groups adopt orientations that minimize steric repulsion while maximizing favorable electrostatic interactions. The chloromethyl substituent can adopt multiple conformations, with rotational barriers that are influenced by both steric factors and electronic effects from the electron-withdrawing aromatic system.
Intermolecular interaction analysis reveals that fluorinated oxadiazoles form distinctive packing motifs compared to their non-fluorinated analogs. The presence of multiple fluorine atoms creates opportunities for halogen bonding, dipole-dipole interactions, and weak hydrogen bonding with adjacent molecules. These interactions contribute to the compound's melting point characteristics and solubility behavior, with the reported melting point range of 58-59 degrees Celsius indicating moderate crystalline stability.
Electronic Structure Analysis via Molecular Orbital Calculations
Electronic structure calculations using density functional theory methodologies have provided comprehensive insights into the molecular orbital characteristics of fluorinated 1,2,4-oxadiazole derivatives. The electronic properties of this compound are dominated by the strong electron-withdrawing effects of the trifluoromethyl groups, which significantly alter the frontier molecular orbital energies and distribution compared to unsubstituted oxadiazole systems.
Computational studies using the CAM-B3LYP and ωB97XD functionals with 6-31+G* basis sets have demonstrated that trifluoromethyl substitution dramatically lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap in fluorinated oxadiazoles typically ranges from 4.5 to 6.0 electron volts, depending on the specific substitution pattern and conformational arrangement. This substantial energy gap contributes to the compound's chemical stability and influences its optical properties.
The electron density distribution analysis reveals that the trifluoromethyl groups create regions of significant electron depletion on the aromatic ring, while the oxadiazole nitrogen atoms retain substantial electron density. This electronic polarization has important implications for the compound's reactivity patterns and intermolecular interactions. The chloromethyl group exhibits partial positive charge character due to the electron-withdrawing influence of the aromatic system, enhancing its electrophilic reactivity.
| Electronic Parameter | Calculated Value | Chemical Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -7.2 to -8.1 eV | Oxidation resistance |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.5 eV | Electron-accepting ability |
| Energy Gap | 4.8 to 5.6 eV | Optical transparency |
| Dipole Moment | 3.5 to 4.8 Debye | Polarity and solubility |
Molecular electrostatic potential surface analysis reveals distinctive charge distribution patterns that influence the compound's interaction with biological targets and other molecules. The trifluoromethyl groups create regions of significant electronegativity, while the oxadiazole ring maintains moderate electrophilicity. These electronic characteristics contribute to the compound's potential biological activity and its utility as a building block for pharmaceutical development.
Natural bond orbital analysis provides additional insights into the electronic structure, revealing the extent of charge transfer between different molecular fragments. The analysis typically shows substantial electron withdrawal from the aromatic ring toward the trifluoromethyl groups, with the oxadiazole ring serving as an intermediate electron-accepting system. This electronic arrangement influences the compound's chemical reactivity and its interactions with nucleophilic species.
Comparative Structural Analysis with Related 1,2,4-Oxadiazole Derivatives
Comparative structural analysis with related 1,2,4-oxadiazole derivatives reveals distinctive features that arise from the specific substitution pattern of this compound. The presence of dual trifluoromethyl groups at the meta positions of the phenyl ring creates a unique electronic environment that differs significantly from mono-substituted or para-substituted analogs. Studies on related compounds such as 3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole provide valuable reference points for understanding structure-property relationships.
The bis-trifluoromethyl substitution pattern at the 3,5-positions of the phenyl ring results in enhanced electron-withdrawing effects compared to single trifluoromethyl substitution. Research on pharmaceutical applications has demonstrated that compounds with 3,5-bis(trifluoromethyl)phenyl substitution often exhibit superior biological activity compared to their mono-substituted counterparts. This enhanced activity is attributed to the additive electron-withdrawing effects and the unique spatial arrangement of the fluorine atoms.
Comparative analysis with other chloromethyl-substituted oxadiazoles, such as 3-chloromethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, reveals important differences in reactivity and stability. The compound with 3,5-bis(trifluoromethyl) substitution exhibits enhanced electrophilic character at the chloromethyl position due to the cumulative electron-withdrawing effects. This increased electrophilicity translates to higher reactivity in nucleophilic substitution reactions and enhanced potential for chemical modifications.
| Compound Variant | Trifluoromethyl Groups | Electronic Character | Relative Reactivity |
|---|---|---|---|
| 3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole | 1 | Moderate withdrawal | Standard |
| 3-chloromethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | 1 | Enhanced withdrawal | Elevated |
| This compound | 2 | Strong withdrawal | Maximum |
Structure-activity relationship studies in medicinal chemistry applications have highlighted the importance of the trifluoromethyl substitution pattern in determining biological potency. Compounds with the 3,5-bis(trifluoromethyl)phenyl motif frequently demonstrate enhanced binding affinity to biological targets compared to other substitution patterns. The spatial arrangement of the trifluoromethyl groups creates a distinctive molecular recognition pattern that can be optimized for specific protein interactions.
Crystallographic comparisons with related oxadiazole derivatives reveal that the bis-trifluoromethyl substitution influences intermolecular packing arrangements. The compound exhibits distinct solid-state behavior compared to mono-substituted analogs, with different hydrogen bonding patterns and van der Waals interactions. These structural differences contribute to variations in physical properties such as melting point, solubility, and stability under different environmental conditions.
The chemical reactivity profile of this compound differs markedly from less heavily fluorinated analogs. The enhanced electron-deficiency of the aromatic system increases the electrophilic character of the chloromethyl group, making it more susceptible to nucleophilic attack. This reactivity difference has practical implications for synthetic applications, as the compound can undergo substitution reactions under milder conditions compared to less activated systems.
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF6N2O/c12-4-8-19-9(21-20-8)5-1-6(10(13,14)15)3-7(2-5)11(16,17)18/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOPGSAXEAUWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381723 | |
| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287198-14-5 | |
| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287198-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime and Acyl Chloride Cyclization
The classical and most widely used method involves the reaction of an amidoxime derivative with an acyl chloride bearing the 3,5-bis(trifluoromethyl)phenyl group. This method was originally proposed by Tiemann and Krüger and has been refined with catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) to improve yields and selectivity.
- Step 1: Synthesis of the amidoxime intermediate from the corresponding nitrile or other precursors.
- Step 2: Cyclization with 3,5-bis(trifluoromethyl)benzoyl chloride under mild conditions (room temperature to moderate heating) in the presence of a base (e.g., triethylamine).
- Step 3: Introduction of the chloromethyl group at the 3-position of the oxadiazole ring, often achieved by chloromethylation reactions post-cyclization or by using chloromethyl-containing starting materials.
This approach yields the target compound with moderate to high efficiency, but purification can be challenging due to side products.
Use of Vilsmeier Reagent for Carboxylic Acid Activation
A more recent and efficient one-pot method involves activating the carboxylic acid group of 3,5-bis(trifluoromethyl)benzoic acid using the Vilsmeier reagent (a chlorinating agent derived from POCl3 and DMF). This activation facilitates the direct cyclization with amidoximes to form the 1,2,4-oxadiazole ring with the chloromethyl substituent incorporated during the process.
- Advantages include:
- Good to excellent yields (61–93%)
- Simple purification
- Use of readily available starting materials
- One-pot synthesis reducing reaction steps and time
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the heterocyclization of amidoximes with acyl chlorides or esters, significantly reducing reaction times from hours to minutes while maintaining or improving yields.
- This method is environmentally friendly due to reduced solvent use and energy consumption.
- It is particularly useful for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including trifluoromethyl-substituted derivatives.
Synthesis via gem-Dibromomethyl Arenes
Another approach involves the reaction of gem-dibromomethylarenes with amidoximes to form 3,5-diaryl-substituted 1,2,4-oxadiazoles. This method can be adapted to introduce the chloromethyl group by selective halogen exchange or substitution reactions.
- Yields are generally high (~90%)
- The method requires longer reaction times and more complex purification.
Example Synthetic Route from Literature
A reported synthesis of a closely related compound, 3-chloromethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, which shares structural similarity, involves:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | DIEA (N,N-Diisopropylethylamine), CH2Cl2, 20 °C, 24 h | Reaction of amidoxime with 3-(trifluoromethyl)benzoyl chloride | Moderate yield |
| 2 | Heating in toluene, 24 h | Cyclization to form oxadiazole ring | Completion of ring closure |
This two-step process can be adapted for the bis(trifluoromethyl)phenyl derivative by using the corresponding bis(trifluoromethyl)benzoyl chloride.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride Cyclization | Amidoxime, 3,5-bis(trifluoromethyl)benzoyl chloride | Pyridine, TBAF | RT to moderate heat, 0.5–24 h | Moderate to high (50–90%) | Well-established, straightforward | Purification challenges, side products |
| Vilsmeier Reagent Activation | Amidoxime, 3,5-bis(trifluoromethyl)benzoic acid | POCl3/DMF (Vilsmeier reagent) | One-pot, RT to mild heating | Good to excellent (61–93%) | One-pot, simple purification | Requires handling of corrosive reagents |
| Microwave-Assisted Cyclization | Amidoxime, acyl chloride or ester | NH4F/Al2O3 or K2CO3 | Microwave irradiation, minutes | Good (up to 90%) | Fast, eco-friendly | Requires microwave reactor |
| gem-Dibromomethyl Arenes + Amidoximes | gem-Dibromomethylarenes, amidoximes | Base, solvent | Prolonged heating | High (~90%) | High yield, diverse substrates | Long reaction time, complex purification |
Research Findings and Notes
- The presence of electron-withdrawing trifluoromethyl groups on the phenyl ring enhances the stability and lipophilicity of the oxadiazole, influencing reaction kinetics and product stability.
- Chloromethyl substitution at the 3-position is typically introduced either by using chloromethyl-containing precursors or by post-synthetic chloromethylation, which requires careful control to avoid over-chlorination or side reactions.
- Recent advances favor one-pot and microwave-assisted methods for their efficiency, environmental benefits, and scalability.
- The choice of method depends on available starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
-
Oxidation and Reduction:
- The oxadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
-
Coupling Reactions:
- The trifluoromethyl groups can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiolate (KSR), or alkoxide (RO⁻) under mild conditions.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products:
- Substituted oxadiazoles, trifluoromethylated derivatives, and various functionalized compounds depending on the nature of the nucleophile or coupling partner.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole exhibit antimicrobial properties. A study indicated that oxadiazole derivatives can serve as effective agents against various bacterial strains due to their ability to disrupt bacterial cell walls and inhibit growth .
Anti-cancer Potential
The oxadiazole moiety is often associated with anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. The trifluoromethyl groups enhance lipophilicity and biological activity, making it a candidate for further development in cancer therapeutics .
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices improves mechanical properties and thermal degradation profiles, making it suitable for high-performance applications .
Flame Retardants
Due to its halogenated structure, this compound can function as a flame retardant in various materials. It helps in reducing flammability by promoting char formation when exposed to heat, thus protecting the underlying material from combustion .
Herbicidal Activity
The compound has been explored for its herbicidal properties. Preliminary studies suggest that it can effectively inhibit the growth of certain weeds without adversely affecting crop yield. This makes it a potential candidate for developing selective herbicides that target specific plant species while preserving agricultural productivity .
Insecticidal Applications
Additionally, the compound has shown promise in insecticidal formulations. Its mechanism involves disrupting the nervous system of pests, providing an environmentally friendly alternative to traditional insecticides .
Case Studies
Mechanism of Action
The mechanism by which 5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole exerts its effects depends on its specific application:
Catalysis: As a catalyst, it may facilitate reactions by stabilizing transition states or intermediates through electronic interactions.
Biological Activity: In medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Compounds for Comparison :
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole (CAS: 1868-48-0, purity: 97%) .
Table 1: Structural and Functional Comparison
Key Observations :
- Electronic Effects : The target compound’s 3,5-bis(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing stability and resistance to metabolic degradation compared to the less electron-deficient 3-chlorophenyl group in 5-(chloromethyl)-3-(3-chlorophenyl)-oxadiazole .
- Reactivity of Chloromethyl Group: The chloromethyl group in the target compound and 5-(chloromethyl)-3-(3-chlorophenyl)-oxadiazole allows for further functionalization (e.g., nucleophilic substitution), a feature absent in non-chlorinated analogues like 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole .
Physicochemical and Application-Based Differences
- Lipophilicity and Bioavailability : The trifluoromethyl groups in the target compound increase lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to 5-(chloromethyl)-3-(3-chlorophenyl)-oxadiazole (logP ~2.8). However, this may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use .
- Thermal Stability : Bis(trifluoromethyl) substituents improve thermal stability, as evidenced by the commercial availability of the target compound at 95% purity, whereas simpler analogues like 2-(4-Bromophenyl)-1,3,4-oxadiazole are less thermally robust .
- Applications :
- The target compound’s chloromethyl group makes it a versatile intermediate for covalent inhibitors or polymer crosslinkers, unlike 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, which is primarily used as a fluorinated building block .
- The 3-chlorophenyl analogue may exhibit antimicrobial activity, but the target compound’s bis(trifluoromethyl) groups could broaden its utility in agrochemicals due to enhanced resistance to environmental degradation .
Biological Activity
5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₅ClF₆N₂O
- Molecular Weight : 330.61 g/mol
- CAS Number : 287198-14-5
- Melting Point : 58–59 °C
Biological Activity Overview
Compounds containing the oxadiazole ring have been extensively studied for various biological activities. The specific compound under discussion has shown promising results in several areas:
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others .
- Antimicrobial Properties : Compounds with oxadiazole structures have also been reported to possess antibacterial and antifungal activities. Studies have shown that certain oxadiazoles effectively inhibit the growth of pathogenic bacteria and fungi .
- Enzyme Inhibition : The compound has been linked to the inhibition of various enzymes such as histone deacetylases (HDACs), which are crucial in cancer progression and other diseases . The selectivity of these compounds towards specific HDAC classes suggests their potential as therapeutic agents with reduced side effects compared to conventional drugs .
Anticancer Efficacy
A study published in PMC highlights the synthesis and evaluation of novel oxadiazole derivatives, including the target compound. It was found to exhibit an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate activity . Further modifications led to derivatives with enhanced potency, particularly against ovarian and renal cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 92.4 |
| Caco-2 | 85.0 |
| OVXF 899 (Ovarian) | 2.76 |
| RXF 486 (Renal) | 1.143 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, various oxadiazole derivatives were tested against common bacterial strains using the agar-well diffusion method. The results indicated significant zones of inhibition against Staphylococcus aureus and Escherichia coli, confirming the antibacterial potential of these compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting HDACs and other key enzymes involved in cellular processes, this compound can alter gene expression related to cancer proliferation and survival.
- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their cytotoxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[3,5-bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving precursors like 3,5-bis(trifluoromethyl)benzaldehyde derivatives. A common approach involves refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid, followed by purification via crystallization (water-ethanol mixtures). Yields range from 51% to 65%, influenced by stoichiometry, reaction time, and solvent choice . Optimization may require adjusting reflux duration (e.g., 4–18 hours) and employing high-purity precursors to minimize side reactions.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs:
- Spectroscopy : IR for functional group verification (e.g., C-Cl stretch at ~600–800 cm⁻¹), / NMR for substituent confirmation (e.g., trifluoromethyl groups at δ ~120–125 ppm in -NMR) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (exact mass: 330.0077 g/mol) .
- Melting Point : Pure samples exhibit consistent m.p. (e.g., 34–35°C reported in some batches) .
Q. What safety precautions are critical when handling the chloromethyl group in this compound?
- Methodological Answer : The chloromethyl group is reactive and toxic. Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to nucleophiles (e.g., amines, water) to prevent unintended substitutions. Waste must be neutralized with bases (e.g., NaOH) before disposal. Toxicity data (e.g., LD) should be referenced from SDS sheets, with emergency protocols for ingestion/inhalation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and activation energies for SN2 reactions. Solvent effects (e.g., DMSO polarity) are incorporated via continuum solvation models. This predicts regioselectivity when reacting with amines or thiols in drug conjugate synthesis .
Q. What strategies resolve contradictions in reported melting points or spectroscopic data across studies?
- Methodological Answer : Discrepancies (e.g., m.p. 34–35°C vs. higher values) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs, and HPLC (>95% purity threshold) to isolate isomers. Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) .
Q. How is the compound evaluated for biological activity, particularly in antiviral or anticancer assays?
- Methodological Answer :
- In vitro Testing : Screen against viral proteases (e.g., SARS-CoV-2 M) or cancer cell lines (e.g., HeLa) using IC assays. The trifluoromethyl groups enhance lipophilicity, improving membrane permeability .
- Mechanistic Studies : Use fluorescence-based assays to monitor interactions with target proteins (e.g., fluorescence quenching upon binding).
Q. What scalable synthesis methods are compatible with Good Manufacturing Practices (GMP) for preclinical studies?
- Methodological Answer : Multi-step synthesis under GMP requires:
- Process Validation : Reproducibility across batches (e.g., 40 kg scale) using controlled reagents and in-process checks (e.g., TLC monitoring).
- Purification : Column chromatography or recrystallization to meet purity standards (>99% by HPLC) .
Methodological Challenges & Solutions
Q. How to address low yields in large-scale synthesis?
- Solution : Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) and employ flow chemistry to enhance mixing and heat transfer. Continuous crystallization can improve yield consistency .
Q. What analytical techniques differentiate isomeric byproducts during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
